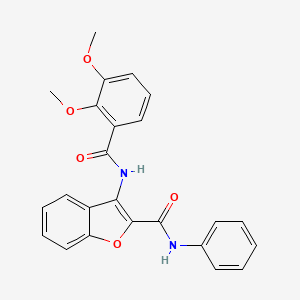

3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2,3-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-29-19-14-8-12-17(21(19)30-2)23(27)26-20-16-11-6-7-13-18(16)31-22(20)24(28)25-15-9-4-3-5-10-15/h3-14H,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIUQQRCFHAUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The process often employs reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like methanol (MeOH). The reaction mixture is stirred overnight, followed by purification steps involving washing with aqueous solutions and drying over anhydrous magnesium sulfate (MgSO4) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts like Pd-C and hydrogen gas are commonly used.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Molecular formula of the target compound can be inferred as C₂₄H₂₁N₂O₅ based on structural analogs.

Structural and Functional Insights

Core Heterocycle Variations: The benzothiophene analog (BG15970, ) replaces the benzofuran core with a tetrahydrobenzothiophene system. Benzofuran derivatives (e.g., ) retain the oxygen-containing heterocycle but vary in substituent composition, influencing solubility and metabolic stability.

Substituent Effects :

- The 2,3-dimethoxybenzamido group in the target compound and BG15970 is associated with enhanced electron-donating capacity, which may improve interactions with enzyme active sites.

- Halogenated analogs (e.g., chloro/fluoro in ) introduce electronegative groups that could enhance binding via polar interactions or alter pharmacokinetics.

Carboxamide Modifications :

- Substitutions on the N-phenyl group (e.g., 3-fluorophenyl in , 3,4-dimethoxyphenyl in ) modulate lipophilicity and steric hindrance, impacting membrane permeability and target selectivity.

Research Findings and Limitations

- Activity Data: No direct biological or pesticidal data for the target compound is provided in the evidence. However, benzofuran carboxamides are known for diverse applications; for example, compound 21 () acts as an IDO1 inhibitor , while flutolanil () is a fungicide .

- Synthetic Feasibility : The synthesis of benzofuran-2-carboxamides typically involves coupling reactions (e.g., amide bond formation between benzofuran carboxylic acids and amines), as seen in and .

- Data Gaps : Physical properties (e.g., melting point, solubility) and mechanistic studies are absent in the provided evidence, limiting a comprehensive comparison.

Biological Activity

3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound's structural complexity, featuring a benzofuran core along with a 2,3-dimethoxybenzamido group and a phenyl group, endows it with diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C_{20}H_{20}N_{2}O_{4} |

| Molecular Weight | 352.39 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran core followed by the introduction of the amide and phenyl groups under controlled reaction conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways which could be beneficial in treating metabolic disorders.

- Antioxidant Properties : It may possess antioxidant capabilities, reducing oxidative stress in cellular environments.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses in vitro.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, contributing to its observed biological effects. Ongoing research is exploring these precise molecular mechanisms.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Case Study on Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

- Case Study on Enzyme Inhibition : Research showed that this compound effectively inhibited a specific enzyme involved in the metabolic pathway associated with obesity, suggesting its potential application in weight management therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethoxybenzamide | Ethoxy group attached to benzamide | Simpler structure with fewer functional groups |

| N-Phenylbenzofuran-2-carboxamide | Benzofuran core without dimethoxy group | Lacks additional functional modifications |

| 3-(4-substituted phenyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Different heterocyclic structure | Unique pharmacological properties due to heterocycles |

Q & A

Q. What are the standard synthetic routes for synthesizing 3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1: Preparation of benzofuran-2-carboxylic acid derivatives via Feist-Benary cyclization or Pd-catalyzed C-H arylation (e.g., coupling with substituted aryl halides) .

- Step 2: Amidation reactions using 2,3-dimethoxybenzoyl chloride or activated esters under basic conditions (e.g., LiH in DMF) to introduce the dimethoxybenzamido group .

- Step 3: Final coupling with aniline derivatives via carbodiimide-mediated (e.g., EDC/HOBt) or LiH-promoted transamidation . Key catalysts include Pd(OAc)₂ for C-H activation, while solvents like THF or DMF are optimized for yield and purity .

Q. What spectroscopic techniques are employed to characterize this compound?

Q. What are the potential biological targets or therapeutic applications of this compound?

Preliminary studies on benzofuran carboxamides suggest:

- Enzyme inhibition : Targeting kinases or proteases via competitive binding to ATP pockets .

- Neurodegenerative diseases : Structural analogs show activity in Alzheimer’s models by inhibiting β-secretase .

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing benzofuran and phenyl protons) .

- X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen bonding in the amide group .

- Isotopic labeling : Use ¹³C-labeled intermediates to trace carbonyl carbons in HRMS .

- Cross-validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

Q. What strategies optimize the yield of the transamidation step in the synthesis?

- Catalyst screening : LiH or NaH in DMF improves nucleophilicity of the amine .

- Solvent optimization : Polar aprotic solvents (e.g., DMF > THF) enhance reaction rates .

- Temperature control : Stepwise heating (0°C → RT) minimizes side reactions (e.g., hydrolysis) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .

Q. How to design experiments to study the structure-activity relationship (SAR) of benzofuran carboxamide derivatives?

- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-donating groups (OCH₃) at the phenyl or benzofuran positions .

- Biological assays : Test against enzyme panels (e.g., kinase inhibitors) or cellular models (e.g., neurotoxicity in SH-SY5Y cells) .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., BACE1 for Alzheimer’s) .

Q. What methodological approaches are recommended for assessing the compound's pharmacokinetic properties?

- In vitro assays :

- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS .

- Microsomal metabolism : Use liver microsomes to identify CYP450-mediated metabolites .

- In vivo studies :

- Pharmacokinetic profiling : Administer IV/PO to rodents and measure Cₘₐₓ, t₁/₂, and bioavailability .

- Tissue distribution : Radiolabeled compound tracking via PET/SPECT imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.